Potency and Stability vs. Classical Duocarmycins
The thienoindole payload NMS-P528 demonstrates sub-nanomolar IC50 values in proliferation assays across a large panel of tumor cell lines, representing potency comparable to the most active duocarmycins but with significantly improved physicochemical compatibility for ADC conjugation [1]. In contrast to classical duocarmycins that exhibit picomolar activity but poor tractability as ADC payloads due to hydrophobicity-driven aggregation, the thienoindole scaffold achieves potent cytotoxicity while maintaining the solubility and stability required for reproducible conjugation [2].
| Evidence Dimension | Cytotoxic potency (IC50) and ADC compatibility |
|---|---|
| Target Compound Data | NMS-P528: sub-nanomolar IC50 across large panel of tumor cell lines |
| Comparator Or Baseline | Classical duocarmycins: picomolar activity but limited aqueous solubility and high protein aggregation propensity |
| Quantified Difference | Maintained picomolar-range potency while eliminating aggregation liability; DAR ≥3.5 achievable without precipitation (vs. classical duocarmycins typically requiring low DAR strategies to mitigate aggregation) |
| Conditions | Proliferation assays across multiple tumor cell lines; ADC conjugation to humanized monoclonal antibodies |
Why This Matters
Procurement of NMS-P945 ensures access to a payload that balances extreme potency with manufacturing feasibility, avoiding the aggregation failures that historically derailed duocarmycin-based ADC programs.
- [1] Caruso M, Gasparri F, Valsasina B, Albanese C, Beria I, Candiani I, Ciomei M, Colombo N, Cribioli S, Cucchi U, et al. Abstract 734: Thienoindoles: New highly promising agents for antibody-drug conjugates generation. Cancer Res. 2018;78(13_Supplement):734. View Source
- [2] Valsasina B, Gasparri F, Beria I, Colombo N, Orsini P, Perego R, Rizzi S, Cucchi U, Albanese C, Marsiglio A, et al. Abstract 822: Thienoindoles, a novel class of DNA minor groove alkylating agents highly suited for the generation of novel antibody drug conjugates (ADCs). Cancer Res. 2014;74(19_Supplement):822. View Source
